(6Z)-5-imino-6-(3-methoxy-4-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
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Overview
Description
The compound “(6Z)-5-IMINO-6-[(3-METHOXY-4-{2-[2-(4-METHYLPHENOXY)ETHOXY]ETHOXY}PHENYL)METHYLIDENE]-2-(TRIFLUOROMETHYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE” is a synthetic organic molecule that belongs to the class of thiadiazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:
- Formation of the thiadiazole ring.
- Introduction of the trifluoromethyl group.
- Coupling with the phenyl group containing the methoxy and ethoxy substituents.
- Final cyclization to form the pyrimidine ring.
Industrial Production Methods
Industrial production of such compounds usually involves optimization of the synthetic route to maximize yield and purity. This may include:
- Use of high-throughput screening for reaction conditions.
- Scale-up of reactions in batch or continuous flow reactors.
- Purification using techniques like crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
In biological research, the compound may be studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine
The compound could be investigated for its therapeutic potential in treating diseases such as cancer, infections, or inflammatory conditions.
Industry
In industrial applications, the compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of the compound involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- (6Z)-5-Imino-6-[(3-methoxy-4-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}phenyl)methylidene]-2-(trifluoromethyl)-5H,6H,7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
- (6Z)-5-Imino-6-[(3-methoxy-4-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}phenyl)methylidene]-2-(trifluoromethyl)-5H,6H,7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
Uniqueness
The uniqueness of the compound lies in its specific structural features, such as the trifluoromethyl group and the thiadiazolopyrimidine core. These features may confer unique biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C25H23F3N4O5S |
---|---|
Molecular Weight |
548.5 g/mol |
IUPAC Name |
(6Z)-5-imino-6-[[3-methoxy-4-[2-[2-(4-methylphenoxy)ethoxy]ethoxy]phenyl]methylidene]-2-(trifluoromethyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C25H23F3N4O5S/c1-15-3-6-17(7-4-15)36-11-9-35-10-12-37-19-8-5-16(14-20(19)34-2)13-18-21(29)32-24(30-22(18)33)38-23(31-32)25(26,27)28/h3-8,13-14,29H,9-12H2,1-2H3/b18-13-,29-21? |
InChI Key |
APJDQRPSAPENNT-VHAJMIGMSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)OCCOCCOC2=C(C=C(C=C2)/C=C\3/C(=N)N4C(=NC3=O)SC(=N4)C(F)(F)F)OC |
Canonical SMILES |
CC1=CC=C(C=C1)OCCOCCOC2=C(C=C(C=C2)C=C3C(=N)N4C(=NC3=O)SC(=N4)C(F)(F)F)OC |
Origin of Product |
United States |
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